molecular formula C17H19NO4S B2394017 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1798542-06-9

6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No.: B2394017
CAS No.: 1798542-06-9
M. Wt: 333.4
InChI Key: YGWKRXQVPQPZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound that features a pyranone ring, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the formation of the piperidine ring. The final step involves the coupling of these intermediates with the pyranone ring under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings.

    Piperidine derivatives: Compounds featuring the piperidine ring.

    Pyranone derivatives: Compounds containing the pyranone ring.

Uniqueness

What sets 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one apart is its unique combination of these three rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-4-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-11-7-15(23-10-11)17(20)18-5-3-13(4-6-18)22-14-8-12(2)21-16(19)9-14/h7-10,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWKRXQVPQPZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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